molecular formula C18H17NO B3033690 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 1134334-42-1

1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B3033690
CAS No.: 1134334-42-1
M. Wt: 263.3 g/mol
InChI Key: JRXSFENRMIPCDT-UHFFFAOYSA-N
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Description

1-Benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a benzyl group at the N1 position, methyl groups at the C2 and C6 positions, and a formyl group at the C3 position. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of its aldehyde moiety and the steric/electronic effects imparted by its substituents.

Properties

IUPAC Name

1-benzyl-2,6-dimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-8-9-16-17(12-20)14(2)19(18(16)10-13)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXSFENRMIPCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202686
Record name 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-42-1
Record name 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Scientific Research Applications

Overview

1-Benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a significant compound in medicinal chemistry, recognized for its diverse biological activities and potential applications in various fields. As a derivative of indole, it serves as a precursor for synthesizing biologically active molecules and complex heterocyclic compounds. This article explores its applications across scientific research, particularly in chemistry, biology, and medicine.

Chemistry

The compound is primarily utilized as a precursor in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new compounds with enhanced properties. The following table summarizes key synthetic routes and their outcomes:

Synthetic Method Description Outcome
Fischer Indole SynthesisInvolves hydrazine derivatives reacting with ketones or aldehydes under acidic conditions.Formation of indole derivatives
OxidationUtilizes reagents like potassium permanganate to convert aldehydes to carboxylic acids.Synthesis of carboxylic acid derivatives
ReductionEmploys lithium aluminum hydride to reduce aldehyde groups to alcohols.Production of alcohol derivatives

Biology

This compound exhibits significant antiviral, anti-inflammatory, and anticancer properties. It has been studied for its biochemical interactions and effects on cellular functions:

  • Anticancer Activity : Research indicates that indole derivatives, including this compound, can inhibit the proliferation of cancer cells by affecting cell signaling pathways and gene expression. For instance, studies have shown that similar indole derivatives can induce G1 cell cycle arrest in breast cancer cells .
  • Mechanism of Action : The compound interacts with various biological targets through mechanisms such as enzyme inhibition and modulation of gene expression pathways.

Medicine

In the medical field, this compound is explored for its potential in developing new therapeutic agents:

  • Therapeutic Development : Its derivatives are being investigated for their efficacy against various diseases, including cancer. For example, related compounds have shown enhanced potency in suppressing growth in estrogen-responsive breast cancer cells compared to traditional treatments .

Case Studies

Several studies highlight the effectiveness of this compound and its analogs:

  • Breast Cancer Research : A study demonstrated that a structurally similar compound significantly inhibited the growth of both estrogen-responsive and independent breast cancer cells. It showed an approximate 1000-fold increase in potency compared to traditional indole compounds .
  • Antiviral Properties : Another investigation revealed that indole derivatives could inhibit viral replication in vitro, suggesting potential applications in antiviral drug development.

Mechanism of Action

The mechanism of action of 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The aldehyde group can undergo reactions that modify the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde with structurally related indole derivatives, focusing on synthesis, physicochemical properties, and functional behavior.

Structural Analogues

Compound Name Substituents (Positions) Key Features
This compound N1-benzyl, C2/C6-methyl, C3-CHO High steric hindrance at C2/C6; aldehyde enables nucleophilic addition .
1-Benzyl-1H-indole-3-carbaldehyde N1-benzyl, C3-CHO Simpler structure; lower steric hindrance; used to synthesize oxime derivatives .
1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde N1-(2-methoxybenzyl), C3-CHO Methoxy group introduces electron-donating effects; impacts solubility and reactivity .
1-Phenyl-1H-indole-3-carbaldehyde N1-phenyl, C3-CHO Direct phenyl substitution reduces flexibility compared to benzyl derivatives .

Physicochemical Properties

  • Melting Points: 1-Benzyl-1H-indole-3-carbaldehyde: 121–122°C . 1-Benzyl-2,5-dimethylindazolium iodide (structural analogue): 175–176°C .
  • Solubility :
    • Benzyl and methyl groups reduce aqueous solubility compared to unsubstituted indole-3-carbaldehyde. The methoxy derivative () may exhibit better solubility in polar solvents .

Biological Activity

1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its significant biological activities and medicinal applications. This compound is characterized by a benzyl group and two methyl substituents on the indole ring, which contribute to its unique pharmacological properties.

Chemical Structure

  • Molecular Formula : C16H15N1O
  • Molecular Weight : 239.30 g/mol

The structure of this compound allows for various modifications, enabling the synthesis of analogues with potentially diverse bioactivities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been utilized in synthesizing inhibitors for various enzymes, including those involved in cancer cell proliferation.
  • Interaction with Receptors : It may interact with specific receptors in cellular pathways, influencing gene expression and cellular metabolism.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer cells (MDA-MB-231) by enhancing caspase activity and inducing morphological changes indicative of apoptosis .
Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10.0Apoptosis induction via caspase activation
HepG2 (Liver)15.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : It has shown moderate activity against certain Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 7.80 to 12.50 µg/mL against Staphylococcus aureus but was inactive against E. coli .
Microorganism MIC (µg/mL) Activity
Staphylococcus aureus7.80Moderate antibacterial activity
Escherichia coli>100Inactive

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Research : A study focused on the synthesis of indole derivatives found that modifications to the indole structure significantly affected anticancer potency. The synthesized compounds exhibited varying levels of activity against different cancer cell lines, emphasizing the importance of structural diversity .
  • Antifungal Studies : In addition to antibacterial properties, some derivatives showed effectiveness against Candida albicans, with MIC values indicating moderate antifungal activity .

Q & A

Q. How to design stability studies for derivatives under varying pH/temperature?

  • Protocol :
  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C .
  • Analytics : Use HPLC-PDA to quantify degradation products (e.g., oxidized aldehyde to carboxylic acid) .
  • Outcome : Identify storage conditions (e.g., inert atmosphere, −20°C) to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde
Reactant of Route 2
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1-benzyl-2,6-dimethyl-1H-indole-3-carbaldehyde

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